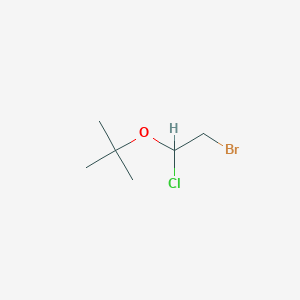
3-Tetradecyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tetradecyl-1,3-oxazolidine is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyl-1,3-oxazolidine typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the reaction of tetradecylamine with glyoxal under mildly basic conditions to form the oxazolidine ring. The reaction can be catalyzed by chiral magnesium phosphate, which promotes the formation of hemiaminal intermediates that subsequently cyclize to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and temperature conditions to facilitate the reaction between tetradecylamine and glyoxal. The use of catalysts such as chiral magnesium phosphate enhances the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3-Tetradecyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Functionalized oxazolidines
Aplicaciones Científicas De Investigación
3-Tetradecyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in transition metal catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of oxazolidinone antibiotics.
Industry: Utilized as a moisture scavenger in polyurethane coatings and as a performance modifier in paints.
Mecanismo De Acción
The mechanism of action of 3-Tetradecyl-1,3-oxazolidine involves its ability to form stable complexes with various substrates. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis .
Comparación Con Compuestos Similares
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Oxazolines: Unsaturated analogues of oxazolidines with similar chemical reactivity but different biological activities.
Thiazolidines: Contain sulfur instead of oxygen in the ring, exhibiting different chemical and biological properties.
Uniqueness: 3-Tetradecyl-1,3-oxazolidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .
Propiedades
Número CAS |
116624-61-4 |
|---|---|
Fórmula molecular |
C17H35NO |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
3-tetradecyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h2-17H2,1H3 |
Clave InChI |
WHOKMPBNKLQWKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


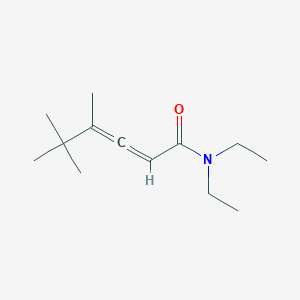
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
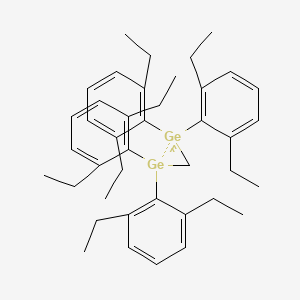

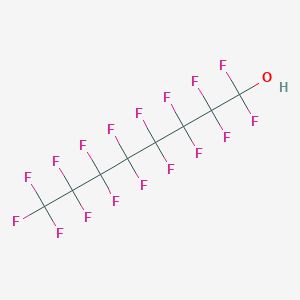

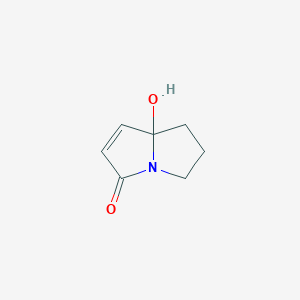

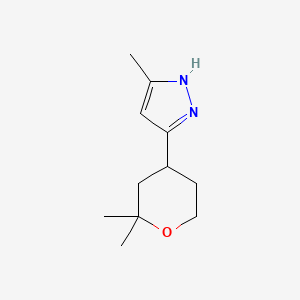
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
